GID4 Ligand 1 Exhibits 3-Fold and 20-Fold Higher Binding Affinity Compared to GID4 Ligand 2 and Ligand 3, Respectively
GID4 Ligand 1 (compound 88) demonstrates significantly higher binding affinity for the GID4 protein compared to its close structural analogs, GID4 Ligand 2 (compound 67) and GID4 Ligand 3 (compound 16), which were identified in the same discovery program. The dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values, measured under comparable in vitro biochemical assay conditions, provide a direct quantitative basis for selecting GID4 Ligand 1 over these alternatives [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 5.6 μM |
| Comparator Or Baseline | GID4 Ligand 2 (17 μM); GID4 Ligand 3 (110 μM) |
| Quantified Difference | GID4 Ligand 1 is 3.0-fold more potent than Ligand 2 and 19.6-fold more potent than Ligand 3 |
| Conditions | In vitro biochemical binding assay (isothermal titration calorimetry or similar) [1] |
Why This Matters
Higher binding affinity is directly correlated with more efficient E3 ligase recruitment in a PROTAC ternary complex, which can translate to improved target degradation potency and a wider therapeutic window in cellular assays.
- [1] Chana, C. K., Maisonneuve, P., Posternak, G., Grinberg, N. G. A., Poirson, J., Ona, S. M., ... & Sicheri, F. (2022). Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. Journal of Medicinal Chemistry, 65(19), 12725–12746. View Source
